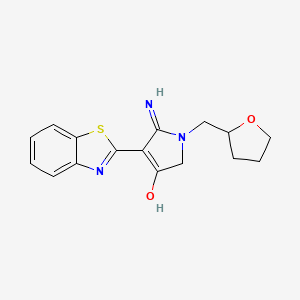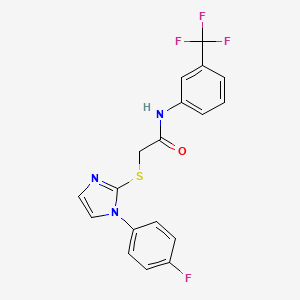
Ácido 1-(2-fluoroetil)-4-yodo-1H-pirazolo-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and a carboxylic acid functional group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies, including enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mecanismo De Acción
Target of Action
Similar compounds such as fleroxacin, a fluoroquinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it might interfere with dna replication, transcription, repair, and recombination by inhibiting key enzymes such as dna gyrase and topoisomerase iv . This inhibition could lead to cell death, as these enzymes are essential for bacterial DNA processes .
Biochemical Pathways
Compounds with similar structures have been found to interfere with dna replication pathways in bacteria . The downstream effects of this interference could include the inhibition of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds such as fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted in urine . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on the action of similar compounds, it can be hypothesized that the compound might lead to bacterial cell death by interfering with essential dna processes .
Análisis Bioquímico
Cellular Effects
Given its interaction with LAT1, it’s plausible that this compound could influence cell function by affecting the transport and availability of certain amino acids .
Molecular Mechanism
Its interaction with LAT1 suggests that it may exert its effects at the molecular level through binding interactions with this transporter .
Metabolic Pathways
Its interaction with LAT1 suggests that it may be involved in pathways related to the transport and metabolism of certain amino acids .
Transport and Distribution
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic Acid is thought to be transported within cells and tissues via LAT1
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a pyrazole derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired fluoroethyl-substituted pyrazole.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, thiols, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom or reduce the carboxylic acid group.
Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which can be used to form carbon-carbon bonds with various aryl or alkyl groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield the corresponding azide derivative, while coupling reactions can produce various substituted pyrazoles.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the fluoroethyl group, which can affect its chemical properties and interactions with biological targets.
1-(2-Fluoroethyl)-4-chloro-1H-pyrazole-3-carboxylic acid:
The uniqueness of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid lies in the combination of the fluoroethyl and iodine substituents, which impart distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKAFCFLWMWGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)
![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)
![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)




